molecular formula C23H24N2O4S B3313092 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 946344-10-1

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3313092
CAS No.: 946344-10-1
M. Wt: 424.5 g/mol
InChI Key: MTLZXUBMKNNNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy, sulfanyl, and acetamide functional groups.

Preparation Methods

The synthesis of 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and sulfanyl groups. The final step involves the acylation of the pyridine derivative with 4-methoxyphenyl acetamide under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and sulfanyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The acetamide group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16-4-10-20(11-5-16)30-15-18-12-21(26)22(29-3)13-25(18)14-23(27)24-17-6-8-19(28-2)9-7-17/h4-13H,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLZXUBMKNNNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.